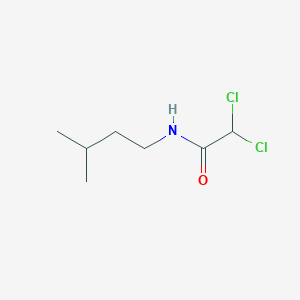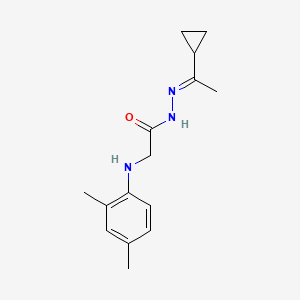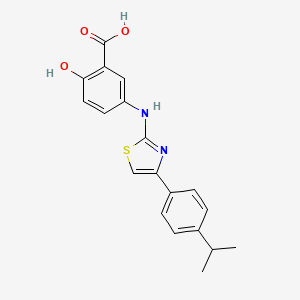![molecular formula C13H15ClN2O3 B7755034 ethyl (2E)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B7755034.png)
ethyl (2E)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2E)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate is an organic compound that belongs to the class of hydrazones These compounds are characterized by the presence of a hydrazone functional group, which is a nitrogen-nitrogen double bond attached to a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate typically involves the condensation reaction between ethyl acetoacetate and 3-chloro-2-methylphenylhydrazine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Additionally, solvent recovery and recycling methods are employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of ethyl (2E)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form reversible covalent bonds with active sites, modulating the activity of the target molecule. The chloro and methyl groups may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2E)-2-[(3-chlorophenyl)hydrazinylidene]-3-oxobutanoate
- Ethyl (2E)-2-[(2-methylphenyl)hydrazinylidene]-3-oxobutanoate
- Ethyl (2E)-2-[(3-chloro-4-methylphenyl)hydrazinylidene]-3-oxobutanoate
Uniqueness
Ethyl (2E)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both chloro and methyl groups on the phenyl ring can enhance its binding properties and stability compared to similar compounds.
Properties
IUPAC Name |
ethyl (2E)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3/c1-4-19-13(18)12(9(3)17)16-15-11-7-5-6-10(14)8(11)2/h5-7,15H,4H2,1-3H3/b16-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKORAMMPICAJD-FOWTUZBSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=C(C(=CC=C1)Cl)C)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=C(C(=CC=C1)Cl)C)/C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(trifluoromethyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B7754990.png)
![2-[(4-fluorophenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B7755002.png)
![2-[(3-chloro-2-methylphenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B7755003.png)
![2-cyano-2-[(3,4-dimethylphenyl)hydrazono]acetamide](/img/structure/B7755006.png)
![ethyl (2E)-cyano[2-(2-methyl-3-nitrophenyl)hydrazinylidene]ethanoate](/img/structure/B7755014.png)
![3-[(3,4-dimethylphenyl)hydrazinylidene]pentane-2,4-dione](/img/structure/B7755018.png)
![3-[(2-methyl-4-nitrophenyl)hydrazinylidene]pentane-2,4-dione](/img/structure/B7755021.png)
![ethyl (2E)-3-oxo-2-[(4-phenoxyphenyl)hydrazinylidene]butanoate](/img/structure/B7755026.png)
![(2Z)-2-[(2-nitrophenyl)hydrazinylidene]-3-oxobutanamide](/img/structure/B7755042.png)
![2-[(2-chlorophenyl)amino]-N'-(3-hydroxybenzylidene)acetohydrazide](/img/structure/B7755049.png)
![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]cyclohexanecarbohydrazide](/img/structure/B7755053.png)

